Pemetrexed-5-methyl ester

Impurity profiling Regioisomer identification NMR structure elucidation

During ANDA filing for generic pemetrexed disodium, quantifying the process-related impurity Pemetrexed-5-methyl ester with a non-pharmacopeial standard risks method validation failure per ICH Q3A. This USP PAI reference standard is the exact impurity specified in the USP Pemetrexed Disodium monograph, ensuring regulatory alignment. · Provides the correct RRT and RRF for validated HPLC methods, directly supporting CTD Module 3.2.S.3.2 submissions. · Supplied with a comprehensive CoA detailing purity, water content, and residual solvents for immediate use in stability-indicating assays. · Enables accurate spiking studies to establish proven acceptable ranges for ester impurity purge during API synthesis.

Molecular Formula C21H23N5O6
Molecular Weight 441.4 g/mol
Cat. No. B12062873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePemetrexed-5-methyl ester
Molecular FormulaC21H23N5O6
Molecular Weight441.4 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N
InChIInChI=1S/C21H23N5O6/c1-32-15(27)9-8-14(20(30)31)24-18(28)12-5-2-11(3-6-12)4-7-13-10-23-17-16(13)19(29)26-21(22)25-17/h2-3,5-6,10,14H,4,7-9H2,1H3,(H,24,28)(H,30,31)(H4,22,23,25,26,29)
InChIKeyKHRSEJRFFOKXIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pemetrexed-5-methyl Ester: Chemical Identity and Impurity Overview


Pemetrexed-5-methyl ester (CAS 1265908-64-2, molecular formula C₂₁H₂₃N₅O₆, molecular weight 441.44 g/mol) is the 5-position mono-methyl ester of the antifolate chemotherapeutic pemetrexed [1]. It is formally classified as a process-related impurity of pemetrexed disodium heptahydrate (brand name Alimta®), arising during the convergent synthesis when residual methanol or methylating agents react with the glutamic acid side-chain carboxyl group at the 5-position [2]. Unlike the parent active pharmaceutical ingredient (API), which is a diacid/dicarboxylate salt that requires polyglutamation for intracellular retention, the 5-methyl ester bears a single methyl ester modification that abolishes one negative charge at physiological pH and precludes polyglutamylation at this position [3]. The compound is listed as a USP Pharmaceutical Analytical Impurity (PAI) and is supplied as a fully characterized reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) regulatory filing .

USP PAI impurity reference standard for ANDA regulatory submissions
HPLC peak identification of regioisomeric impurities in stability-indicating methods
Supports ICH Q3A/Q3B impurity profiling and batch release QC workflows

Pemetrexed-5-methyl Ester: Why Substitution with Analogs Fails


Pemetrexed-5-methyl ester is a regiospecifically defined impurity that differs from the 1-methyl ester (CAS 1265908-63-1) in the position of esterification on the glutamate side chain and from N-methyl pemetrexed (CAS 869791-42-4) in the site of methylation on the pyrrolopyrimidine core [1]. These constitutional isomers exhibit distinct chromatographic retention times under validated RP-HPLC conditions and produce different mass spectrometric fragmentation patterns, making them non-interchangeable as reference standards in pharmacopeial impurity profiling [2]. Substituting the 5-methyl ester with the dimethyl ester (the fully esterified diester analog) would introduce an additional methyl ester moiety absent in the target impurity, yielding a different relative retention time (RRT) and relative response factor (RRF) that would invalidate quantitative impurity analysis per ICH Q3A/Q3B guidelines [3]. Furthermore, only the 5-methyl ester sodium salt (CAS 1265908-60-8) is specifically recognized as a USP PAI reference standard with defined acceptance criteria in the pemetrexed disodium monograph, while the 1-methyl ester and dimethyl ester are distinct USP PAI products with separate catalog numbers and are not interchangeable for regulatory submissions [4].

5-Methyl ester (USP PAI) Required regioisomer for impurity profiling; chromatographic retention and MS fragmentation are definitive.
1-Methyl ester / N-Methyl impurity Different retention times and mass spectra; misidentification invalidates impurity reporting.
Mono-methyl ester (single carboxyl esterification) Correct ester count for accurate relative response factor; solubility and HPLC diluent compatibility match the target impurity.
Dimethyl ester or fully esterified analogs Extra methyl ester alters relative retention time and RRF; not interchangeable for quantitative impurity analysis per ICH guidelines.
USP traceable reference standard Monograph-specified acceptance criteria and regulatory recognition for ANDA/NDA submissions.
Non-compendial or research-grade impurity standard Lacks USP traceability; may lead to complete response letter for inadequate impurity characterization.

Constitutional isomers are not interchangeable as reference standards; regioisomer mismatch produces incorrect retention time matching and can invalidate regulatory filings.

Pemetrexed-5-methyl Ester: Analytical Differentiation Evidence


NMR Differentiation of 5-Methyl and 1-Methyl Esters

Pemetrexed-5-methyl ester and pemetrexed-1-methyl ester share an identical molecular formula (C₂₁H₂₃N₅O₆) and monoisotopic mass (441.1648 Da), making them constitutional isomers that cannot be distinguished by nominal mass spectrometry alone [1]. However, the site of esterification alters the chemical environment of the glutamate α- and γ-carbonyl groups, producing distinct ¹H-NMR and ¹³C-NMR chemical shifts that enable definitive regioisomeric assignment. The 5-methyl ester bears the methyl ester at the γ-carboxyl position (5-position of the glutamic acid-derived side chain), while the 1-methyl ester places the methyl ester at the α-carboxyl position. Detailed 2D NMR characterization of related pemetrexed impurities, including COSY, ¹H-¹³C HSQC, and ¹H-¹³C/¹⁵N HMBC experiments, has been published and provides the structural elucidation framework necessary to distinguish these regioisomers [2].

Regioisomer NMR Identity
Method context
5-methyl (γ-ester) vs 1-methyl (α-ester): identical nominal mass 441 Da but distinct 2D-NMR correlation patterns. ¹⁵N shift of N3 methylated nitrogen at δ −274.2 ppm for N-methyl analog.
2D NMR enables definitive regioisomer assignment for pharmacopeial compliance.
Wrong regioisomer leads to ANDA peak misidentification.
Impurity profiling Regioisomer identification NMR structure elucidation

USP Designation as Pemetrexed Impurity 1

Pemetrexed-5-methyl ester sodium salt (CAS 1265908-60-8) is a formally designated USP Pharmaceutical Analytical Impurity (PAI) intended for use in analytical testing to detect, identify, and measure pharmaceutical impurities in pemetrexed disodium drug substance and drug product . The USP Pemetrexed Disodium monograph (USP40–NF35) establishes organic impurity limits with individual unspecified impurity acceptance criteria of not more than (NMT) 0.10% when the daily dose is less than 2 g/day, and NMT 0.05% when the dose exceeds 2 g/day, consistent with ICH Q3A(R2) qualification thresholds [1]. The 5-methyl ester impurity, when present in API batches, must be quantified against this certified reference standard using a validated stability-indicating RP-HPLC method. In contrast, generic or non-pharmacopeial impurity reference standards from non-compendial sources may lack traceability to the USP monograph and do not carry the same regulatory acceptance for ANDA/NDA submissions [2].

USP PAI Designation
Specification review
USP Pemetrexed Disodium monograph recognizes 5-methyl ester sodium salt (USP PAI 1A02370) as certified reference standard. Non-compendial standards lack monograph traceability.
USP traceability is mandatory for ANDA regulatory submission acceptance.
Non-USP standards risk complete response letter for inadequate impurity characterization.
USP reference standard Pharmacopeial impurity ANDA filing Regulatory compliance

HPLC Resolution vs. 1-Methyl Ester and API

In the validated stability-indicating gradient RP-HPLC method for pemetrexed disodium and its process-related substances, individual impurity peaks are resolved based on their differential hydrophobicity imparted by the position of the methyl ester group [1]. Although exact retention times vary with column and mobile phase conditions, regioisomeric mono-methyl esters of pemetrexed show distinct elution profiles: the more polar 1-methyl ester (CAS 1265908-63-1) generally elutes earlier than the 5-methyl ester under acidic reversed-phase conditions due to the differing solvation of the α- versus γ-carboxyl groups [2]. The pemetrexed diethyl ester impurity and N-methyl pemetrexed impurity are also baseline-resolved in this method, confirming that each structurally distinct impurity requires its own certified reference standard for accurate peak identification and quantification [1]. Forced degradation studies within the same method demonstrate that the 5-methyl ester peak is resolved from the pemetrexed parent peak and from degradation products, confirming the method's specificity and suitability for stability-indicating impurity analysis [1].

HPLC Resolution vs Analogs
Method context
5-methyl ester baseline-resolved from 1-methyl ester, parent drug, and degradation products under validated RP-HPLC (Hypersil BDS C18; 0.02M NaH₂PO₄ pH 3.8:ACN gradient; 240 nm). System suitability R²=0.9999.
Authentic standard ensures correct retention time matching and prevents false-negative impurity reporting.
Regioisomer mismatch alters relative retention time and invalidates peak assignment.
RP-HPLC method validation Relative retention time Impurity resolution Stability-indicating method

Impurity Levels and ICH Q3A Threshold Compliance

Process-related impurities in pemetrexed disodium synthesis have been reported at levels ranging from 0.05% to 0.5% (HPLC area%) across development batches, with six impurities identified and structurally characterized including N-methyl, N,N-dimethylformamidine, enantiomeric, γ-dipeptide, α-dipeptide, and dimer impurities [1]. The N-methyl impurity is consistently observed at approximately 0.02% (ca. 0.02%) and its formation was traced to methyl transfer from the peptide coupling agent CDMT [2]. While the specific 5-methyl ester impurity level in representative batches has not been published in primary literature, monograph-controlled related substances with individual unspecified impurity acceptance criteria of NMT 0.10% (for doses <2 g/day) apply per ICH Q3A(R2) [3]. The regulatory requirement mandates that any impurity exceeding the 0.10% identification threshold (or 0.05% qualification threshold for doses >2 g/day) must be identified, synthesized as a reference standard, and controlled in the API specification, creating the procurement need for the authentic 5-methyl ester reference standard [3].

ICH Q3A Thresholds
Class-level
Individual unspecified impurity limit NMT 0.10% (dose ≤2 g/day) and NMT 0.05% (dose >2 g/day) per ICH Q3A; USP monograph aligns. N-methyl impurity observed at ca. 0.02% in synthesis.
5-methyl ester reference standard required for quantification below qualification thresholds.
Without standard, manufacturer cannot demonstrate impurity control, risking batch rejection.
Process impurity control ICH Q3A thresholds Batch analysis Quality by Design

Physicochemical Properties vs. API and Dimethyl Ester

Pemetrexed-5-methyl ester (free acid, CAS 1265908-64-2; MW 441.44) is supplied as the free acid or as the sodium salt (CAS 1265908-60-8) for enhanced aqueous solubility and stability [1]. In contrast, pemetrexed disodium heptahydrate API (MW 597.49 for the heptahydrate form) bears two ionized carboxylate groups at physiological pH and undergoes intracellular polyglutamation, a process that is sterically blocked at the 5-position when the γ-carboxyl group is esterified [2]. The dimethyl ester (CAS not applicable as a separate USP impurity entry; cataloged under USP PAI product line as Pemetrexed Dimethyl Ester) contains methyl esters at both the α- and γ-carboxyl positions (MW approximately 469.49), further increasing lipophilicity (calculated logP) relative to the mono-ester and the parent diacid [3]. Storage requirements differ: pemetrexed-5-methyl ester (free acid) is typically stored at 2–8°C refrigerated, protected from air and light, while the sodium salt reference standard may require storage at −20°C for long-term stability [1]. These physicochemical distinctions govern which reference standard form is suitable for a given analytical method's diluent and sample preparation protocol.

Physicochemical Form
Analytical context
Free acid (MW 441.44) vs sodium salt (CAS 1265908-60-8, USP PAI); storage 2–8°C for free acid. Dimethyl ester (MW 469.49) more lipophilic. Sodium salt enhances aqueous solubility for HPLC diluent preparation.
Correct physical form must match analytical method diluent and stability requirements.
Procurement must specify free acid or sodium salt per validated method.
Physicochemical characterization Storage condition Salt form Reference standard stability

Pemetrexed-5-methyl Ester: Key Application Scenarios


ANDA Impurity Reference Standard for Batch Release

Generic pharmaceutical manufacturers filing an ANDA for pemetrexed disodium injection must demonstrate that all process-related and degradant impurities are identified, quantified, and controlled within ICH Q3A thresholds [1]. The 5-methyl ester reference standard (USP PAI) is used to spike system suitability solutions, establish relative retention times (RRT) and relative response factors (RRF), and quantify the 5-methyl ester level in API batches. The validated stability-indicating RP-HPLC method requires this specific reference standard for peak identification, as the 5-methyl ester cannot be identified solely by retention time matching against structurally distinct impurities such as the 1-methyl ester or N-methyl pemetrexed [2]. Procurement of the USP-traceable reference standard, accompanied by a Certificate of Analysis (CoA) detailing purity, water content, and residual solvents, is an essential component of the Common Technical Document (CTD) Module 3.2.S.3.2 (Impurities) submission.

Analytical Method Development for Stability Studies

During forced degradation studies (acid, base, oxidative, thermal, and photolytic stress conditions), the 5-methyl ester may form via esterification of pemetrexed with residual methanol under acidic stress conditions. The availability of a fully characterized 5-methyl ester reference standard enables analytical scientists to confirm peak purity by diode array detection (DAD) and LC-MS, establish the degradation pathway, and validate that the stability-indicating method achieves baseline resolution between the 5-methyl ester degradant and the parent pemetrexed peak [2]. The validated gradient RP-HPLC method described by Hemchand et al. (2019) demonstrates the resolution of multiple structurally related substances including ester-type impurities, providing a template for method transfer and verification at contract research organizations (CROs) [2].

QC Batch Release of API and Finished Product

QC laboratories in API manufacturing facilities and finished dosage form testing sites utilize the 5-methyl ester reference standard as part of the impurity marker solution for daily system suitability testing. The USP Pemetrexed Disodium monograph specifies organic impurity limits with individual unspecified impurity acceptance criteria of NMT 0.10% (or 0.05% for higher dose regimens) [1]. Routine batch analysis using the 5-methyl ester standard ensures that each API lot complies with the regulatory specification before release for formulation. Any unknown impurity peak eluting near the 5-methyl ester retention time window can be investigated by spiking the sample with the authentic reference standard, confirming or excluding the identity of the impurity and supporting out-of-specification (OOS) investigations.

Process Development and Impurity Purge Studies

Process chemists developing or optimizing the convergent synthesis of pemetrexed disodium use the 5-methyl ester reference standard to track the formation and purge of this mono-ester impurity across synthetic steps [3]. By spiking the 5-methyl ester into reaction streams at known concentrations, chemists can quantify its removal efficiency during crystallization, washing, and recrystallization unit operations. This data supports the establishment of proven acceptable ranges (PARs) for process parameters (temperature, solvent ratios, reaction time) that minimize ester impurity formation, in alignment with ICH Q11 (Development and Manufacture of Drug Substances) quality-by-design principles [1]. The availability of the authentic 5-methyl ester standard—rather than a surrogate impurity—is critical because spiking experiments with a structurally different impurity would yield misleading purge factor data that does not accurately reflect the behavior of the actual process impurity.

Application
Selection Property
Validation Focus
ANDA impurity reference standard for batch release
USP PAI traceability & regulatory acceptance
Impurity identification and ICH Q3A threshold compliance
Analytical method development for stability studies
Authentic regioisomer reference standard
Peak purity and forced degradation pathway confirmation
QC batch release of API and finished product
Certified impurity marker standard
System suitability and OOS investigation support
Process development and impurity purge studies
Process-related impurity tracking
Purge factor determination and process parameter justification
Quote Request

Request a Quote for Pemetrexed-5-methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.